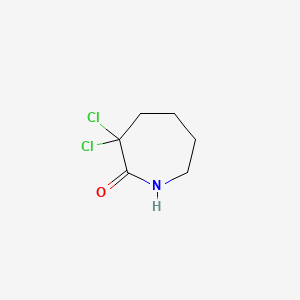

3,3-Dichloroazepan-2-one

Descripción

3,3-Dichloroazepan-2-one is a seven-membered lactam featuring two chlorine atoms at the 3-position of the azepanone ring.

Propiedades

IUPAC Name |

3,3-dichloroazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl2NO/c7-6(8)3-1-2-4-9-5(6)10/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOFMSCOQHPFRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279508 | |

| Record name | 2H-Azepin-2-one, 3,3-dichlorohexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-14-4 | |

| Record name | MLS002638289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Azepin-2-one, 3,3-dichlorohexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloroazepan-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of suitable precursors under specific conditions. For example, the use of Lewis acid catalysts such as BBr3 and additives like P2O5 can facilitate the formation of the azepine ring . Another method involves the Pd-catalyzed addition of tethered amides to phenyl acetylenes .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes that ensure high yields and purity. The use of metal-catalyzed reactions and optimized reaction conditions are crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 3,3-Dichloroazepan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as or can be used.

Reduction: Reducing agents like or are often employed.

Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) can introduce additional halogen atoms into the compound.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

3,3-Dichloroazepan-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: BET bromodomain inhibitors .

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3,3-Dichloroazepan-2-one involves its interaction with specific molecular targets. For instance, as a BET bromodomain inhibitor , it binds to the bromodomains of BET proteins, thereby inhibiting their function . This interaction can disrupt the regulation of gene expression and has potential therapeutic implications .

Comparación Con Compuestos Similares

Key Observations :

- Chlorination Position: 3,3-Dichloroazepan-2-one exhibits greater steric hindrance and electronic withdrawal compared to its mono-chloro analog, 3-chloroazepan-2-one. This may reduce nucleophilic attack susceptibility but increase stability toward hydrolysis.

- Functionalization: Derivatives like 3-chloro-1-(4-fluorobenzoyl)azepan-2-one demonstrate the versatility of the azepanone scaffold for further functionalization, enabling tailored physicochemical properties .

Key Observations :

- Electrophilicity: Dichlorination at the 3-position increases the carbonyl group’s electrophilicity, favoring nucleophilic additions (e.g., Grignard reactions) compared to mono-chloro analogs.

- Biological Activity : Substitutions with aromatic or fluorinated groups (e.g., 3-chloro-1-(4-fluorobenzoyl)azepan-2-one) improve membrane permeability and target binding, making these derivatives more relevant in drug development .

- Toxicity: While explicit toxicity data for 3,3-dichloroazepan-2-one is absent, related chlorinated lactams (e.g., benzodiazepinones) often exhibit higher LD₅₀ values due to increased metabolic stability .

Crystallographic and Physicochemical Properties

Table 3: Crystallographic Data

*Predicted based on structural analogs.

Key Observations :

- The mono-chloro derivative exhibits a puckered seven-membered ring with intramolecular hydrogen bonds, while the dichloro analog likely has a more distorted conformation due to steric clashes between chlorine atoms.

- Chlorine substituents influence packing efficiency; for example, 3-chloroazepan-2-one forms layered structures via C–H⋯Cl bonds, whereas bulkier substituents (e.g., benzoyl groups) may disrupt crystallinity .

Actividad Biológica

3,3-Dichloroazepan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

Chemical Structure and Properties

3,3-Dichloroazepan-2-one is characterized by a seven-membered ring structure with two chlorine atoms attached to the third carbon. This unique structure contributes to its biological properties, including its interaction with various biological targets.

Research indicates that 3,3-Dichloroazepan-2-one exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that 3,3-Dichloroazepan-2-one has antimicrobial properties, particularly against certain bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death through apoptosis or necrosis.

- Neuroprotective Effects : Some findings suggest that 3,3-Dichloroazepan-2-one may offer neuroprotective benefits, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induced apoptosis in cancer cells | |

| Neuroprotection | Reduced oxidative stress in neurons |

Detailed Research Findings

- Antimicrobial Studies : A study conducted on the antimicrobial effects of 3,3-Dichloroazepan-2-one demonstrated significant inhibition against Gram-positive bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential for therapeutic use in treating bacterial infections.

- Cytotoxicity Assessment : In vitro assays revealed that 3,3-Dichloroazepan-2-one induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Flow cytometry analyses indicated an increase in annexin V-positive cells after treatment, confirming the apoptotic effect.

- Neuroprotective Studies : Research involving neuronal cell cultures showed that treatment with 3,3-Dichloroazepan-2-one resulted in reduced levels of reactive oxygen species (ROS), indicating a protective effect against oxidative damage. This suggests its potential application in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.